molecular formula C19H21NO6 B11203450 Diethyl 4-(1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203450
M. Wt: 359.4 g/mol
InChI Key: XFGPZQCSMHXNLB-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dihydropyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets in the body. It can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial in various physiological processes. This action can lead to vasodilation and a decrease in blood pressure, making it useful in treating cardiovascular conditions.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. Compared to these compounds, 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique properties due to the presence of the benzodioxole moiety, which can influence its biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 4-(1,3-benzodioxol-5-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21NO6/c1-4-23-18(21)13-9-20(3)10-14(19(22)24-5-2)17(13)12-6-7-15-16(8-12)26-11-25-15/h6-10,17H,4-5,11H2,1-3H3

InChI Key

XFGPZQCSMHXNLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)C

Origin of Product

United States

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